

# Application Notes and Protocols: Analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Nitrobenzo[d]oxazol-2(3H)-one

Cat. No.: B458946

[Get Quote](#)

## Introduction

**5-Nitrobenzo[d]oxazol-2(3H)-one** is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a benzoxazolone core with a nitro group substituent, imparts specific chemical properties that are crucial for its biological activity. Accurate structural elucidation and purity assessment are paramount for its application in research and pharmaceutical development. This document provides detailed protocols for the analysis of **5-Nitrobenzo[d]oxazol-2(3H)-one** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for the characterization of organic molecules. The provided data is representative and intended to guide researchers in their analytical endeavors.

## Molecular Structure

Systematic Name: 5-Nitro-1,3-benzoxazol-2(3H)-one CAS Number: 3889-13-2

Molecular Formula: C<sub>7</sub>H<sub>4</sub>N<sub>2</sub>O<sub>4</sub> Molecular Weight: 180.12 g/mol

The structure and atom numbering for NMR assignments are depicted below:

Caption: Structure of **5-Nitrobenzo[d]oxazol-2(3H)-one** with atom numbering.

## Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms.

## <sup>1</sup>H NMR Spectral Data (Predicted)

The following table summarizes the predicted <sup>1</sup>H NMR spectral data for **5-Nitrobenzo[d]oxazol-2(3H)-one**. The data is based on the analysis of structurally similar compounds and chemical shift predictions.

| Chemical Shift<br>( $\delta$ , ppm) | Multiplicity | Coupling<br>Constant (J, Hz) | Integration | Assignment |
|-------------------------------------|--------------|------------------------------|-------------|------------|
| ~11.5                               | br s         | -                            | 1H          | NH-3       |
| ~8.10                               | d            | ~2.5                         | 1H          | H-4        |
| ~7.95                               | dd           | ~9.0, 2.5                    | 1H          | H-6        |
| ~7.40                               | d            | ~9.0                         | 1H          | H-7        |

## <sup>13</sup>C NMR Spectral Data (Predicted)

The following table presents the predicted <sup>13</sup>C NMR spectral data for **5-Nitrobenzo[d]oxazol-2(3H)-one**.

| Chemical Shift ( $\delta$ , ppm) | Assignment |
|----------------------------------|------------|
| ~155.0                           | C=O (C2)   |
| ~148.0                           | C-5        |
| ~143.0                           | C-7a       |
| ~132.0                           | C-3a       |
| ~120.0                           | C-6        |
| ~111.0                           | C-7        |
| ~108.0                           | C-4        |

## Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio ( $m/z$ ) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

## Mass Spectrometry Data (Predicted)

The following table summarizes the predicted key mass-to-charge ratios for **5-Nitrobenzo[d]oxazol-2(3H)-one** under electron ionization (EI).

| m/z | Relative Intensity | Assignment              |
|-----|--------------------|-------------------------|
| 180 | High               | $[M]^+$ (Molecular Ion) |
| 150 | Moderate           | $[M - NO]^+$            |
| 134 | Moderate           | $[M - NO_2]^+$          |
| 106 | High               | $[M - NO_2 - CO]^+$     |
| 78  | Moderate           | $[C_6H_4N]^+$           |

## Experimental Protocols

### Protocol 1: NMR Sample Preparation and Data Acquisition

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra of **5-Nitrobenzo[d]oxazol-2(3H)-one**.

Materials:

- **5-Nitrobenzo[d]oxazol-2(3H)-one** (5-10 mg)
- Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>)
- NMR tube (5 mm)
- Pipettes and vials

Procedure:

- Accurately weigh 5-10 mg of **5-Nitrobenzo[d]oxazol-2(3H)-one** and transfer it to a clean, dry vial.
- Add approximately 0.6-0.7 mL of DMSO-d<sub>6</sub> to the vial.
- Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for <sup>1</sup>H).
- Process the acquired data (Fourier transformation, phasing, baseline correction, and referencing to the residual solvent peak of DMSO-d<sub>6</sub> at  $\delta$  2.50 ppm for <sup>1</sup>H and  $\delta$  39.52 ppm for <sup>13</sup>C).

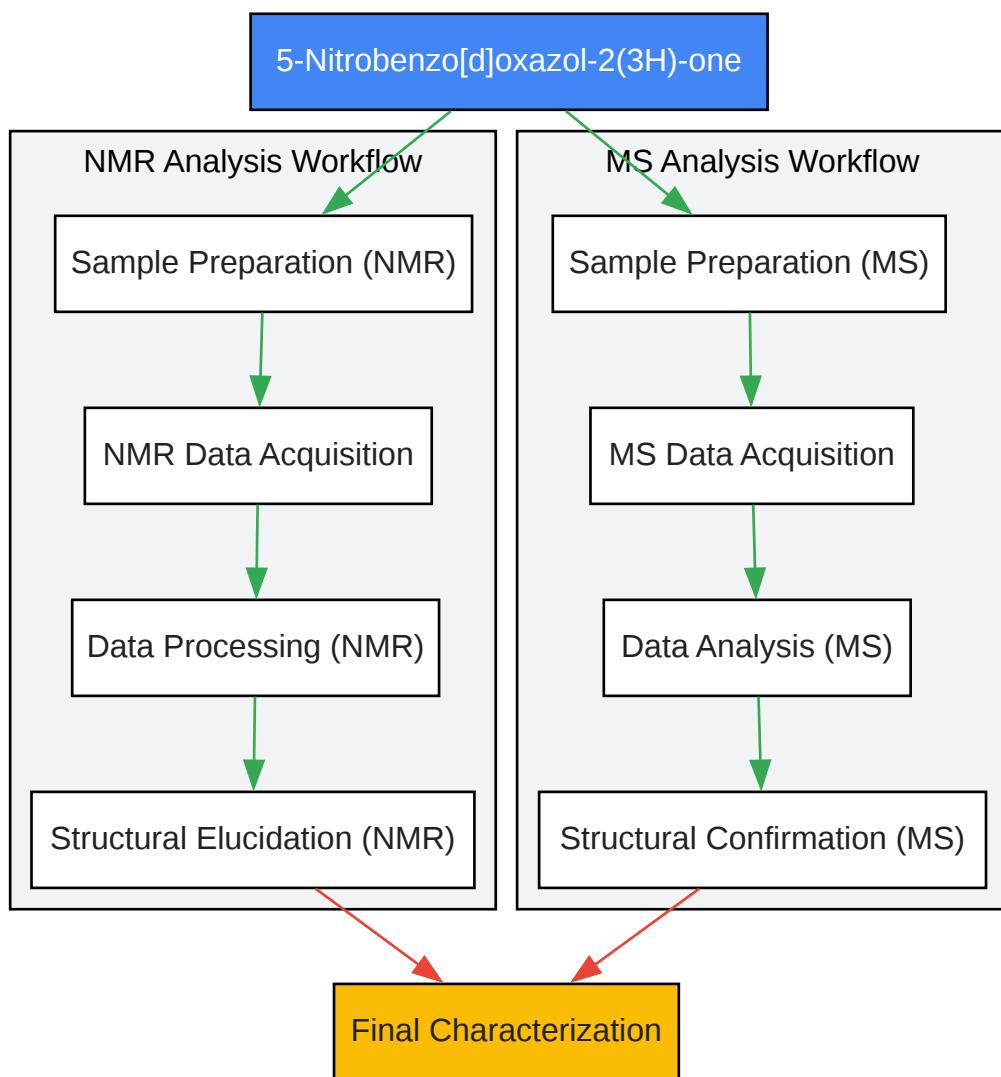
## Protocol 2: Mass Spectrometry Sample Preparation and Data Acquisition

Objective: To obtain the mass spectrum of **5-Nitrobenzo[d]oxazol-2(3H)-one** and identify its molecular ion and fragmentation pattern.

Materials:

- **5-Nitrobenzo[d]oxazol-2(3H)-one**
- Methanol or other suitable volatile solvent
- Mass spectrometer (e.g., with Electron Ionization source)

Procedure:

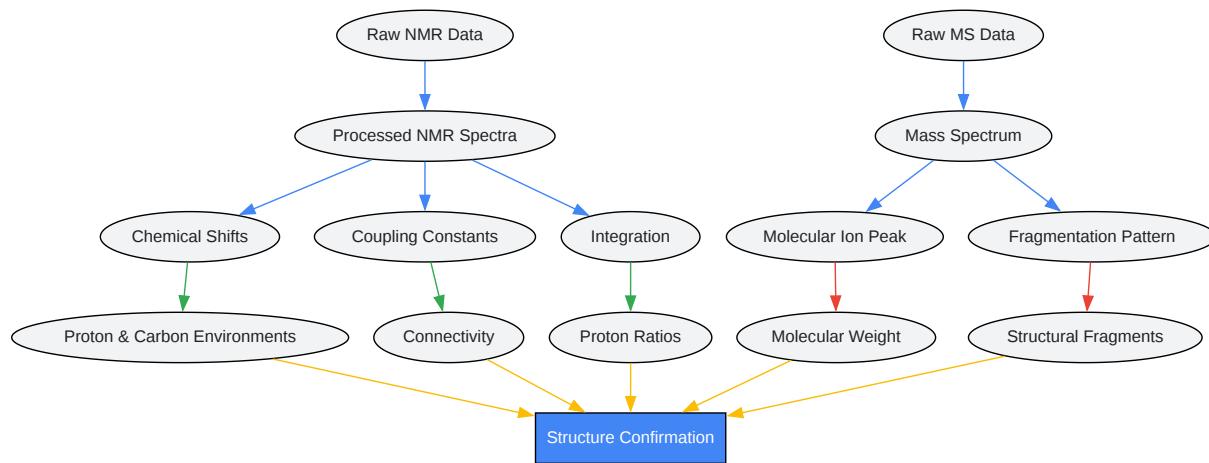

- Prepare a dilute solution of **5-Nitrobenzo[d]oxazol-2(3H)-one** in a volatile solvent such as methanol (approximately 1 mg/mL).
- Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct infusion or GC/LC).

- Acquire the mass spectrum in the desired mass range (e.g., m/z 50-250) using an appropriate ionization technique (e.g., Electron Ionization at 70 eV).
- Analyze the resulting spectrum to identify the molecular ion peak and major fragment ions.

## Visualizations

### Experimental Workflow

The following diagram illustrates the general workflow for the NMR and Mass Spectrometry analysis of **5-Nitrobenzo[d]oxazol-2(3H)-one**.




[Click to download full resolution via product page](#)

Caption: Workflow for NMR and MS analysis.

## Data Analysis and Interpretation Logic

This diagram outlines the logical steps involved in interpreting the spectral data to confirm the structure of the compound.



[Click to download full resolution via product page](#)

Caption: Logic diagram for spectral data interpretation.

- To cite this document: BenchChem. [Application Notes and Protocols: Analysis of 5-Nitrobenzo[d]oxazol-2(3H)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b458946#5-nitrobenzo-d-oxazol-2-3h-one-nmr-and-mass-spectrometry-analysis>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)